REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([O:7]CC)=[O:6])=[C:2]=[O:3].[CH:10]1([OH:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>ClCCl>[CH:10]1([O:16][C:2]([NH:1][CH2:4][C:5]([OH:7])=[O:6])=[O:3])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice, and they
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
5.8 ml of 1 N aqueous lithium hydroxide solution was added to the concentrate
|
Type
|
STIRRING
|
Details
|
the obtained mixture was stirred in a solvent mixture of methanol
|
Type
|
WAIT
|
Details
|
water=2:1 at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
WASH
|
Details
|
the resultant aqueous layer was washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
0.1 N aqueous hydrochloric acid solution was added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
After extracting with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |